molecular formula C12H11N3O2 B431161 1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one

1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one

Cat. No.: B431161
M. Wt: 229.23g/mol
InChI Key: XMWNQUJSVGGSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one is a complex organic compound with the molecular formula C12H11N3O2 . This compound contains a total of 28 atoms, including 11 hydrogen atoms, 12 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes a triazole ring fused with a naphthalene moiety, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one has several scientific research applications, including:

Comparison with Similar Compounds

1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring and naphthalene moiety, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23g/mol

IUPAC Name

1-propan-2-ylchromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C12H11N3O2/c1-7(2)15-11-8-5-3-4-6-9(8)17-12(16)10(11)13-14-15/h3-7H,1-2H3

InChI Key

XMWNQUJSVGGSFV-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Canonical SMILES

CC(C)N1C2=C(C(=O)OC3=CC=CC=C32)N=N1

Origin of Product

United States

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